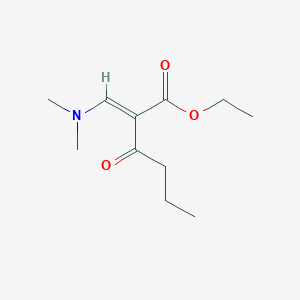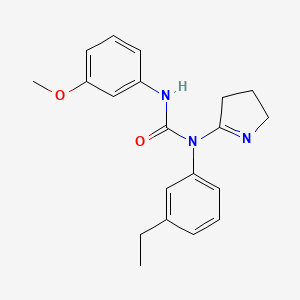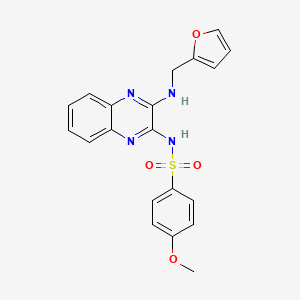![molecular formula C13H15ClO3 B2991814 2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226244-26-3](/img/structure/B2991814.png)
2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chlorophenylacetic acid, which is a type of aromatic compound. Chlorophenylacetic acids are known to possess various properties, including anticancer properties . They can act as carbon and energy supplements and can be degraded by certain bacterial strains .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 4-Chlorophenylacetic acid has been determined using techniques like NMR and IR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, 2-Chlorophenylacetic acid is a solid with a melting point of 92-95 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is involved in synthetic chemistry research, particularly in the synthesis of complex molecules with potential applications in materials science and biology. For instance, it can be utilized in the synthesis of fluorescent compounds, such as 1,3,5-triaryl-2-pyrazolines, which exhibit fluorescence properties useful in materials science and sensor technology (A. Hasan, Asghar Abbas, M. Akhtar, 2011). Additionally, acylation reactions involving this compound or its derivatives have been explored to create new amides and 1-acylpyrazole, showcasing its versatility in synthetic organic chemistry (N. S. Arutjunyan, N. Hakobyan, L. A. Hakobyan, G. Gevorgyan, G. Panosyan, 2013).
Crystal Structure Analysis
The crystal structure of related compounds, for example, 2-(4-chlorophenoxy)-tetrahydropyran, has been determined, contributing to our understanding of molecular conformations and interactions. Such studies are essential for the development of new materials and drugs, providing insights into molecular geometry and potential reactivity (P. Jones, G. Sheldrick, A. Kirby, R. Glenn, P. Ramaswamy, M. Halstenberg, 1982).
Reactivity and Applications in Organic Synthesis
Investigations into the reactivity of this compound and its derivatives have led to the development of novel synthesis methods for heterocyclic compounds and the study of nucleophilic substitution reactions. These research activities enhance our understanding of chemical reactivity and provide new pathways for synthesizing biologically active molecules (Leticia Ayala, Claudia G. Lucero, J. Romero, Sarah A. Tabacco, K. Woerpel, 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(2-chlorophenyl)oxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-4-2-1-3-10(11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOBBUXTWFHFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2991732.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2991734.png)
![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991739.png)

![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2991743.png)
![2-[[6-Amino-2-(2-methoxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2991746.png)

![2-Ethyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991748.png)


![N-[2-[(2,2-Dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2991753.png)
